Thiazyl Fluoride (NSF): A Comprehensive Technical Guide
Thiazyl Fluoride (NSF): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a reactive, inorganic gaseous compound that serves as a vital precursor in the synthesis of a diverse array of sulfur-nitrogen-fluorine compounds.[1][2] Its unique electronic structure and reactivity have made it a subject of significant interest in synthetic and materials chemistry. This guide provides an in-depth overview of the core chemical properties of thiazyl fluoride, including its molecular structure, spectroscopic data, thermodynamic properties, and reactivity. Detailed experimental protocols for its synthesis and key reactions are also presented, along with visualizations of proposed reaction mechanisms to facilitate a deeper understanding of its chemical behavior.
Molecular and Physical Properties
Thiazyl fluoride is a colorless, pungent gas at room temperature, condensing into a pale yellow liquid at 0.4 °C.[1][2] It is characterized by its extreme hygroscopicity, reacting violently with water.[1] The molecule possesses a bent structure with C_s symmetry.[2]
Molecular Geometry
The molecular geometry of thiazyl fluoride has been determined by microwave spectroscopy. The key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| N-S Bond Length | 1.448 Å | [2] |
| S-F Bond Length | 1.643 Å | [2] |
| N-S-F Bond Angle | 116.92° | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of thiazyl fluoride.
| Spectroscopic Data | Value | Reference |
| Infrared (IR) Absorption | ||
| ν(N≡S) | ~1372 cm⁻¹ | |
| ν(S-F) | ~640 cm⁻¹ | |
| ¹⁹F NMR (vs. CFCl₃) | ||
| Chemical Shift (δ) | ~-211 ppm | |
| Mass Spectrometry (m/z) | ||
| Molecular Ion (M⁺) | 65 |
Thermodynamic Properties
The thermodynamic stability of thiazyl fluoride is a key consideration in its handling and application.
| Property | Value | Unit | Reference |
| Molar Mass | 65.07 | g·mol⁻¹ | [3] |
| Boiling Point | 0.4 | °C | [1] |
| Melting Point | -89 | °C | [1] |
| Standard Enthalpy of Formation (ΔH_f°) | -95.4 | kJ·mol⁻¹ |
Synthesis of Thiazyl Fluoride
Several synthetic routes to thiazyl fluoride have been developed. A common and effective method involves the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with a fluorinating agent such as silver(II) fluoride (AgF₂).
Experimental Protocol: Synthesis via Halogen Exchange
Materials:
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Trithiazyl trichloride ((NSCl)₃)
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Silver(II) fluoride (AgF₂)
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Anhydrous carbon tetrachloride (CCl₄)
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Standard vacuum line apparatus with cold traps (liquid nitrogen)
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Glass reaction vessel with a magnetic stirrer
Procedure:
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Apparatus Setup: Assemble a vacuum line apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis.
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Reactant Charging: In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with trithiazyl trichloride and a stoichiometric excess of silver(II) fluoride.
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Solvent Addition: Add anhydrous carbon tetrachloride to create a slurry.
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Reaction Conditions: Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone) and stir the mixture vigorously.
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Initiation and Product Collection: Slowly warm the mixture to room temperature with continuous stirring. The gaseous NSF product is carried out of the vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.
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Purification: The collected thiazyl fluoride can be purified by fractional condensation on the vacuum line.
Safety Precautions:
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Thiazyl fluoride is a toxic and reactive gas; all manipulations should be performed in a well-ventilated fume hood or using a vacuum line.
-
Trithiazyl trichloride is moisture-sensitive and potentially explosive; handle with care in a dry, inert atmosphere.
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Silver(II) fluoride is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE) should be worn at all times.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of thiazyl fluoride.
Chemical Reactivity
Thiazyl fluoride is a versatile reagent that participates in a variety of chemical reactions, including reactions with electrophiles and Lewis acids, nucleophiles, and oligomerization and cycloaddition reactions.
Reactions with Electrophiles and Lewis Acids
Lewis acids readily abstract the fluoride ion from NSF to generate the highly reactive thiazyl cation ([N≡S]⁺).[1] This cation can then be used in further synthetic transformations.
Caption: Proposed mechanism for the reaction of NSF with a Lewis acid.
Reactions with Nucleophiles
Thiazyl fluoride is highly susceptible to nucleophilic attack at the sulfur atom. Its reaction with water is particularly vigorous, leading to complete hydrolysis.
NSF + 2 H₂O → SO₂ + HF + NH₃[1]
The proposed mechanism involves the initial attack of a water molecule on the sulfur atom, followed by subsequent elimination and rearrangement steps.
Caption: Proposed mechanism for the hydrolysis of thiazyl fluoride.
Oligomerization and Cycloaddition
At room temperature, thiazyl fluoride undergoes a cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.[1][2] This reaction proceeds via the N-S multiple bonds.
Caption: Proposed pathway for the trimerization of thiazyl fluoride.
Thiazyl fluoride also participates in exothermic cycloaddition reactions with dienes, highlighting its dienophilic character.[1]
Conclusion
Thiazyl fluoride is a compound of fundamental importance in sulfur-nitrogen chemistry. Its well-defined molecular structure and diverse reactivity make it a valuable building block for the synthesis of novel materials and compounds with potential applications in various fields, including drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development. This guide provides a comprehensive overview to aid researchers in their work with this versatile reagent.
